REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].O=P(Cl)(Cl)Cl.[CH2:11]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O>[CH2:11]([C:17]1[S:18][C:19]([CH:3]=[O:4])=[CH:20][CH:21]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
173.7
|
Quantity
|
2.38 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
201.4 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C=1SC=CC1
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min. below 10° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
further stirring for 2 hours at 60° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
subjected to 3 times of extraction with 2 liter of chloroform
|
Type
|
WASH
|
Details
|
washed 6 times with 2 liter of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with CaCl2
|
Type
|
DISTILLATION
|
Details
|
followed by distilling-off of the solvent and reduced-pressure distillation in an atmosphere of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC=C(S1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199.2 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |